molecular formula C4H3ClF2N2 B13627096 3-(chlorodifluoromethyl)-1H-pyrazole

3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No.: B13627096
M. Wt: 152.53 g/mol
InChI Key: UYONVNILTRSPEC-UHFFFAOYSA-N
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Description

3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorodifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method involves the reaction of pyrazole with chlorodifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the reactivity of the chlorodifluoromethylating agents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. For example, the use of triphenylphosphine in combination with (chlorodifluoromethyl)trimethylsilane can facilitate the formation of gem-difluoroolefins .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-(chlorodifluoromethyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-(chlorodifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C4H3ClF2N2

Molecular Weight

152.53 g/mol

IUPAC Name

5-[chloro(difluoro)methyl]-1H-pyrazole

InChI

InChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)

InChI Key

UYONVNILTRSPEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(F)(F)Cl

Origin of Product

United States

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